molecular formula C₁₅H₁₅D₃O₃ B1153383 Loxoprofen-d3

Loxoprofen-d3

Cat. No.: B1153383
M. Wt: 249.32
Attention: For research use only. Not for human or veterinary use.
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Description

Loxoprofen-d3 is a deuterium-labeled isotopologue of loxoprofen, a non-steroidal anti-inflammatory drug (NSAID) used clinically for its analgesic and anti-inflammatory properties. The compound incorporates three deuterium atoms at specific positions (typically on the propionic acid side chain), enhancing its utility as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C₁₅H₁₅D₃O₃

Molecular Weight

249.32

Synonyms

α-Methyl-4-[(2-oxocyclopentyl)methyl]benzeneacetic Acid-d3;  2-[4-[(2-Oxocyclopentan-1-yl)methyl]phenyl]propionic Acid-d3;  2-[4-[(2-Oxocyclopentyl)methyl]phenyl]propionic Acid-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics :

  • Molecular Formula : C₁₅H₁₄D₃O₃
  • Molecular Weight : 250.33 g/mol
  • CAS Number : 2508138-40-5 (rac-cis-Loxoprofen-d3 Alcohol)
  • Primary Use : Internal standard for quantifying loxoprofen and its metabolites (e.g., reduced-trans-alcohol form) in biological matrices .

Deuterium labeling minimizes interference from endogenous compounds, ensuring high precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses .

Structural and Isotopic Comparisons

The table below highlights structural and isotopic differences between loxoprofen-d3 and related deuterated NSAIDs or metabolites:

Compound Molecular Formula Molecular Weight (g/mol) Isotopic Labeling Key Applications Source/References
This compound C₁₅H₁₄D₃O₃ 250.33 D3 (propionate) Internal standard for LC-MS/MS
Loxoprofen-d4 C₁₅H₁₄D₄O₃ 250.33 D4 (propionate) Improved isotopic purity in assays
trans-Hydroxy Loxoprofen-13C-d3 C₁₄¹³CH₁₇D₃O₃ 252.33 13C + D3 Metabolic pathway studies
Flurbiprofen-d3 C₁₅H₁₁D₃F₃O₂ 282.28 D3 (aromatic) Quantification of flurbiprofen
Vedaprofen-d3 C₁₉H₁₉D₃O₂ 285.40 D3 (alkyl chain) Anti-inflammatory drug analysis

Key Observations :

  • This compound and -d4 differ only in the number of deuterium atoms, with -d4 offering marginally higher isotopic purity for sensitive assays .
  • Flurbiprofen-d3 and Vedaprofen-d3 belong to distinct NSAID subclasses (arylpropionic acid derivatives) and are used for different therapeutic monitoring purposes .

Pharmacokinetic and Analytical Performance

This compound vs. Parent Compound (Loxoprofen):
  • Plasma Quantification : this compound enables precise measurement of loxoprofen even in overdose scenarios (e.g., plasma concentrations up to 52 μg/mL) .
  • Metabolite Tracking: Its deuterated trans-alcohol metabolite (m/z 250 → 194) is critical for distinguishing endogenous vs. exogenous metabolites in pharmacokinetic models .
Comparison with Fluoro-loxoprofen:

A derivative with reduced ulcerogenic activity, fluoro-loxoprofen, exhibits altered pharmacokinetics (e.g., slower absorption but comparable bioavailability) . However, deuterated analogs like this compound are preferred for analytical accuracy over therapeutic derivatives.

Advantages Over Non-Deuterated Analogs

  • Reduced Matrix Effects: Deuterium labeling minimizes ion suppression/enhancement in LC-MS/MS, improving signal-to-noise ratios .
  • Stability: this compound resists metabolic interconversion better than non-labeled impurities (e.g., Loxoprofen Impurity 55, CAS 81762-92-7) during sample preparation .

Case Study: Overdose Pharmacokinetics

In a 2021 study, this compound was used to model overdose kinetics in a patient who ingested 6,000 mg loxoprofen. The deuterated standard enabled accurate measurement of parent drug and metabolite half-lives (t₁/₂ = 26–50 hours), informing clinical management .

Impurity Profiling

HPLC methods validated with this compound detect up to 60 impurities (e.g., dimeric forms, diastereomers) in commercial formulations, ensuring compliance with pharmacopeial standards .

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